BOC-L-Phenylalanine-13C

Quantitative Proteomics LC-MS/MS Internal Standard Isotope Dilution Mass Spectrometry

BOC-L-Phenylalanine-13C (CAS 84771-22-2) is a protected L-amino acid derivative containing a single 13C isotopic label at the carbonyl position, with the tert-butoxycarbonyl (Boc) group shielding the α-amino functionality for standard solid-phase peptide synthesis (SPPS). This compound maintains the identical chemical structure, reactivity, and stereochemistry (L-configuration, specific rotation +25°) as unlabeled BOC-L-phenylalanine, but with a molecular mass increased by 1 Da due to the 13C substitution.

Molecular Formula C14H19NO4
Molecular Weight 266.30 g/mol
Cat. No. B3331578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-L-Phenylalanine-13C
Molecular FormulaC14H19NO4
Molecular Weight266.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i12+1
InChIKeyZYJPUMXJBDHSIF-GYZZUBJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BOC-L-Phenylalanine-13C: Single-Site Carbon-13 Labeled Building Block for Quantitative Peptide Synthesis and NMR Analysis


BOC-L-Phenylalanine-13C (CAS 84771-22-2) is a protected L-amino acid derivative containing a single 13C isotopic label at the carbonyl position, with the tert-butoxycarbonyl (Boc) group shielding the α-amino functionality for standard solid-phase peptide synthesis (SPPS) . This compound maintains the identical chemical structure, reactivity, and stereochemistry (L-configuration, specific rotation +25°) as unlabeled BOC-L-phenylalanine, but with a molecular mass increased by 1 Da due to the 13C substitution . The selective isotopic enrichment (≥99 atom % 13C) enables its use as an internal standard for absolute quantification in LC-MS/MS workflows and as a site-specific NMR probe for resonance assignment in proteins and peptides [1].

Why Unlabeled or Differently Labeled BOC-L-Phenylalanine Analogs Cannot Substitute for BOC-L-Phenylalanine-13C in Critical Assays


While BOC-L-phenylalanine and its various stable isotope-labeled analogs (e.g., 2H, 15N, 13C9) are structurally and chemically nearly identical to BOC-L-Phenylalanine-13C in terms of peptide coupling efficiency and Boc deprotection kinetics, they are not interchangeable in quantitative LC-MS/MS or site-specific NMR applications due to fundamental differences in mass spectral properties and NMR resonance patterns . The single 13C label in BOC-L-Phenylalanine-13C provides a distinct +1 Da mass shift from the unlabeled parent, whereas a perdeuterated analog (e.g., d5) shifts the mass by +5 Da and may exhibit altered chromatographic retention times due to deuterium isotope effects, leading to quantification errors if used as an internal standard without full validation [1]. Furthermore, uniformly 13C-labeled analogs (e.g., 13C9) produce complex, overlapping NMR signals that obscure site-specific resonance assignment, whereas the single-site 13C label in BOC-L-Phenylalanine-13C selectively enhances the carbonyl carbon signal without complicating adjacent spin systems, enabling unambiguous tracking of specific peptide backbone atoms [2].

Quantitative Differentiation of BOC-L-Phenylalanine-13C from Closest Analogs: A Procurement-Focused Evidence Synthesis


Single 13C Substitution Provides Defined +1 Da Mass Shift for Unambiguous MS Quantification vs. Unlabeled Parent

BOC-L-Phenylalanine-13C (molecular weight 266.30 g/mol) exhibits a mass shift of exactly +1 Da relative to the unlabeled BOC-L-phenylalanine (molecular weight 265.30 g/mol) due to the substitution of a single 12C atom with a 13C isotope at the carbonyl position . This defined mass difference enables the compound to serve as an ideal internal standard (IS) in LC-MS/MS quantification workflows, where co-elution with the target analyte is preserved and the IS signal does not overlap with the native analyte's isotopic envelope [1].

Quantitative Proteomics LC-MS/MS Internal Standard Isotope Dilution Mass Spectrometry

≥99 Atom % 13C Isotopic Enrichment Guarantees Minimal Unlabeled Background for High-Sensitivity Assays

BOC-L-Phenylalanine-13C is supplied with a guaranteed isotopic enrichment of ≥99 atom % 13C . In contrast, lower-cost unlabeled BOC-L-phenylalanine has a natural abundance of ~1.1% 13C, while some deuterated analogs (e.g., BOC-L-phenylalanine-d5) have typical deuterium enrichment of 98% . The high 13C enrichment ensures that <1% of the compound exists as the unlabeled isotopologue, minimizing background interference in tracer studies and enabling detection of 13C incorporation at levels as low as 0.1-1% in metabolic flux experiments [1].

Isotopic Enrichment Metabolic Flux Analysis Trace-Level Quantification

Preserved Optical Rotation (+25°) Confirms Stereochemical Integrity for Chiral Peptide Synthesis

The specific optical rotation of BOC-L-Phenylalanine-13C is reported as [α]20/D +25° (c = 1 in ethanol), which is identical within experimental error to the value for unlabeled BOC-L-phenylalanine ([α]20/D +25° ± 2°, c = 1 in EtOH) . This demonstrates that the isotopic substitution at the carbonyl position does not alter the chiral integrity or enantiomeric purity of the L-isomer, a critical parameter for maintaining stereochemical fidelity during peptide elongation. In contrast, some D-isomer contaminants or racemized batches of amino acid derivatives can exhibit optical rotations near zero or negative values, leading to epimerization and reduced biological activity of the final peptide product .

Chiral Purity Peptide Epimerization Control Solid-Phase Peptide Synthesis

Site-Specific 13C NMR Signal Enhancement Enables Unambiguous Carbonyl Resonance Assignment vs. Uniformly Labeled Analogs

The single 13C label at the carbonyl position in BOC-L-Phenylalanine-13C provides a localized NMR signal enhancement that simplifies resonance assignment in proteins and peptides, in contrast to uniformly 13C-labeled phenylalanine analogs (e.g., 13C9 or 13C6,15N) which produce complex, overlapping spin systems that obscure site-specific information [1]. Specifically, the 13C=O resonance of the Boc-protected amino acid appears as an isolated peak with a chemical shift distinct from backbone amide carbons and aromatic ring carbons, enabling selective observation of the labeled site in multidimensional NMR experiments such as 1H-13C HSQC or 13C-13C TOCSY [2].

Protein NMR Spectroscopy Site-Specific Isotope Labeling Resonance Assignment

Melting Point (85-87°C) Matches Unlabeled Compound, Indicating Crystallinity and Stability Are Unchanged

The melting point of BOC-L-Phenylalanine-13C is reported as 85-87°C (lit.), which is identical to the melting point range of unlabeled BOC-L-phenylalanine (85-88°C) . This near-identical thermal behavior indicates that the 13C substitution does not alter intermolecular packing forces or crystalline stability. In contrast, some perdeuterated analogs (e.g., BOC-L-phenylalanine-d8) may exhibit slightly altered melting points due to deuterium's stronger van der Waals interactions .

Chemical Stability Solid-Phase Handling Long-Term Storage

Chemical Purity ≥98% (CP) Ensures Reliable Stoichiometry in Peptide Coupling vs. Lower-Purity Alternatives

BOC-L-Phenylalanine-13C is supplied with a chemical purity of ≥98% (CP) as determined by HPLC . This purity level is comparable to high-grade unlabeled BOC-L-phenylalanine (typically 99+% by HPLC) and exceeds that of some budget-labeled alternatives (e.g., some 15N or 2H analogs with 95-97% purity) . Higher purity directly correlates with improved coupling efficiency in solid-phase peptide synthesis (SPPS), where impurities can act as chain terminators or introduce deletion sequences that require extensive purification [1].

Peptide Synthesis Efficiency Coupling Yield Batch-to-Batch Consistency

Procurement-Driven Application Scenarios for BOC-L-Phenylalanine-13C: Where Single-Site 13C Labeling Provides Decisive Analytical Advantage


Absolute Quantification of Phenylalanine-Containing Peptides in Complex Biological Matrices via LC-MS/MS

Utilize BOC-L-Phenylalanine-13C as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of phenylalanine-containing peptides in plasma, tissue homogenates, or cell culture media. The +1 Da mass shift from the unlabeled analyte ensures co-elution without isotopic interference, enabling precise calculation of analyte concentration from the analyte/IS area ratio. This approach is particularly valuable in pharmacokinetic studies of peptide therapeutics, where accurate quantification at ng/mL levels is required. The high isotopic enrichment (≥99 atom % 13C) minimizes background from unlabeled isotopologue, lowering the limit of quantitation (LOQ) to sub-nanomolar concentrations [1].

Site-Specific NMR Resonance Assignment of Carbonyl Carbons in Protein-Bound Phenylalanine Residues

Incorporate BOC-L-Phenylalanine-13C into synthetic peptides via standard Boc-SPPS to introduce a single 13C label at the carbonyl position of phenylalanine residues. The isolated 13C=O resonance (typically 160-180 ppm) provides an unambiguous NMR handle for tracking chemical shift perturbations upon ligand binding, monitoring peptide folding/unfolding kinetics, or mapping protein-protein interaction interfaces. This site-specific labeling strategy avoids the spectral crowding and complex J-coupling patterns inherent to uniformly 13C,15N-labeled proteins, enabling straightforward resonance assignment even in larger (>20 kDa) biomolecular systems [2][3].

Synthesis of Isotopically Labeled Peptide Standards for Targeted Proteomics (SRM/MRM Assays)

Use BOC-L-Phenylalanine-13C as a building block to synthesize custom 13C-labeled peptide standards for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays in quantitative proteomics. The single 13C label introduces a defined mass increment that distinguishes the heavy peptide from its endogenous counterpart without altering fragmentation patterns or ionization efficiency. This enables accurate absolute quantification of target proteins in clinical biomarker studies, where CVs below 15% are required for regulatory acceptance. The high chemical purity (≥98%) ensures that the synthesized heavy peptide is free from deletion sequences that could compromise assay specificity .

Metabolic Flux Analysis of Phenylalanine-Derived Products Using Isotope Dilution MS

Employ BOC-L-Phenylalanine-13C as a protected precursor for the synthesis of 13C-labeled phenylalanine tracers used in metabolic flux analysis. Following Boc deprotection, the resulting L-phenylalanine-1-13C can be administered to cell cultures or animal models to trace the conversion of phenylalanine to tyrosine, catecholamines, or other downstream metabolites. The 13C enrichment at the carbonyl position is retained through the phenylalanine hydroxylase reaction, allowing quantification of metabolic flux rates via LC-MS/MS analysis of 13C/12C ratios in tyrosine and other intermediates. The ≥99 atom % 13C enrichment provides sufficient dynamic range to detect flux changes of <5% in low-abundance pathways [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for BOC-L-Phenylalanine-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.